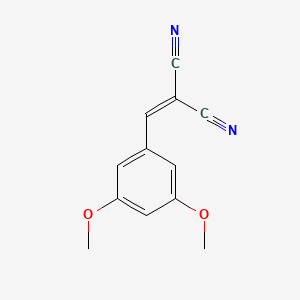

(3,5-Dimethoxybenzylidene)propanedinitrile

Description

Contextual Significance of Knoevenagel Condensation Products in Organic Synthesis

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic chemistry, is the primary synthetic route to benzylidene propanedinitrile derivatives. bhu.ac.innih.gov This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326). researchgate.netnih.gov The reaction is highly valued for its versatility, efficiency, and broad applicability, often proceeding under mild conditions with high yields. nih.goveurekaselect.com

The significance of Knoevenagel condensation products is extensive. They serve as crucial intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and polymers. irphouse.comrasayanjournal.co.in The resulting α,β-unsaturated dinitrile structure is a versatile scaffold for further chemical transformations, making it a valuable tool for synthetic chemists. nih.gov The reaction can be catalyzed by various bases, from simple amines like piperidine (B6355638) to heterogeneous catalysts, and can be performed using green chemistry techniques such as microwave irradiation or in aqueous media. eurekaselect.commdpi.comresearchgate.net

Overview of Dicyanovinyl Chromophores and Related Structures in Advanced Materials Science

The dicyanovinyl group [=C(CN)₂] is a powerful electron-withdrawing moiety. mdpi.com When conjugated with an electron-donating group, such as a methoxy-substituted phenyl ring, it creates a "push-pull" electronic structure. rsc.org This intramolecular charge-transfer characteristic is the defining feature of dicyanovinyl chromophores, which are molecules that absorb light in the UV-visible spectrum.

These chromophores are of immense interest in advanced materials science. rsc.org The significant difference in electron density across the molecule leads to large molecular hyperpolarizabilities, a key property for second-order nonlinear optical (NLO) materials. acs.orgcambridge.org NLO materials are essential for applications in telecommunications, optical computing, and frequency conversion technologies. rsc.org Furthermore, the tunable electronic and optical properties of dicyanovinyl-based systems make them promising candidates for organic semiconductors, components in dye-sensitized solar cells, and colorimetric chemosensors. mdpi.comrsc.orgrsc.org The strong electron-accepting nature of the dicyanovinyl group allows for precise tuning of the molecule's absorption spectra and energy levels. acs.orgrsc.org

Scope and Research Objectives Pertaining to (3,5-Dimethoxybenzylidene)propanedinitrile

This compound is synthesized via the Knoevenagel condensation of 3,5-dimethoxybenzaldehyde (B42067) with malononitrile. nih.gov Research into this specific molecule and its analogues is driven by several key objectives rooted in its distinct molecular architecture.

Nonlinear Optical (NLO) Properties: A central objective is to quantify the molecular hyperpolarizability (β) of the compound. The push-pull system created by the dimethoxy donor groups and the dicyanovinyl acceptor group suggests potential for NLO applications. rsc.org

Material Science Applications: Research explores its utility as a building block for advanced organic materials. This includes its potential incorporation into polymers for organic electronics or its use as a dye in photovoltaic devices. irphouse.comrsc.org

Synthetic Utility: The compound serves as a well-defined intermediate. Studies may focus on its reactivity and its use as a precursor for the synthesis of more complex heterocyclic compounds with potential biological or pharmaceutical relevance. nih.govacs.org

By systematically studying derivatives like this compound, researchers can fine-tune molecular properties for specific technological applications, contributing to the broader development of functional organic materials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| Appearance | Crystalline Solid |

| Synthesis Method | Knoevenagel Condensation |

| Precursors | 3,5-Dimethoxybenzaldehyde, Propanedinitrile (Malononitrile) |

Table 2: Chemical Compounds Mentioned

| Compound Name | Role / Type |

|---|---|

| This compound | Subject of article |

| 3,5-Dimethoxybenzaldehyde | Aldehyde precursor |

| Propanedinitrile (Malononitrile) | Active methylene precursor |

| Piperidine | Basic catalyst |

| (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one | Related benzylidene derivative nih.gov |

Properties

IUPAC Name |

2-[(3,5-dimethoxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-15-11-4-9(3-10(7-13)8-14)5-12(6-11)16-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYKQTPCKRWLAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=C(C#N)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300386 | |

| Record name | (3,5-dimethoxybenzylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26495-19-2 | |

| Record name | NSC136545 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,5-dimethoxybenzylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation

Knoevenagel Condensation Approaches for (3,5-Dimethoxybenzylidene)propanedinitrile Synthesis

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds. wikipedia.orgthermofisher.com It is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org For the synthesis of this compound, 3,5-dimethoxybenzaldehyde (B42067) is reacted with malononitrile (B47326) in the presence of a catalyst.

Weak organic bases are commonly used as homogeneous catalysts in the Knoevenagel condensation. thermofisher.com Piperidine (B6355638), a secondary amine, is a classic and effective catalyst for this transformation. prepchem.com It functions by deprotonating the active methylene (B1212753) group of malononitrile, thereby generating a carbanion which then acts as a nucleophile. researchgate.netorganic-chemistry.org

Ammonium (B1175870) acetate (B1210297) is another widely used homogeneous catalyst that has proven effective in the synthesis of benzylidenemalononitrile (B1330407) derivatives. irphouse.combhu.ac.innih.gov It is considered a greener alternative to piperidine and can be used in solvent-free conditions or in aqueous media. irphouse.combhu.ac.in The catalytic activity of ammonium acetate is attributed to the in-situ formation of ammonia (B1221849) and acetic acid, which can participate in the catalytic cycle. tue.nl

| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Piperidine | 3,4-dimethoxybenzaldehyde, malononitrile | Ethanol (B145695) | Reflux | 35 min | Not specified for 3,5-isomer, but copious solid formed | prepchem.com |

| Ammonium Acetate | 3,4-dimethoxybenzaldehyde, malononitrile | Water | 70 | 15 min | 83 | irphouse.com |

| Ammonium Acetate | Aromatic aldehydes, malononitrile | None (Microwave) | Not specified | 20-50 s | High | nih.gov |

In recent years, heterogeneous catalysts have gained significant attention due to their numerous advantages, including ease of separation from the reaction mixture, reusability, and reduced environmental impact. nih.govrsc.org Magnetic nanoparticles (MNPs) have emerged as highly efficient and recyclable catalysts for the Knoevenagel condensation. benthamdirect.comscielo.brresearchgate.netbenthamdirect.com These catalysts typically consist of a magnetic core (e.g., Fe3O4) coated with a shell functionalized with basic groups. benthamdirect.comscielo.br The basic sites on the nanoparticle surface facilitate the condensation reaction, while the magnetic core allows for simple recovery of the catalyst using an external magnet. scielo.brresearchgate.net Studies have shown that MNP-based catalysts can lead to excellent yields in short reaction times under mild conditions. scielo.br

| Catalyst | Reaction Conditions | Yield (%) | Recyclability | Reference |

|---|---|---|---|---|

| Fe3O4@SiO2-CPTMS-DABCO | Aldehyde (0.1 mmol), malononitrile (0.1 mmol), catalyst (10 mg), ethanol (0.4 mL), 75 °C, 5-60 min | 84-99 | Reusable for at least 6 cycles without significant loss of activity | scielo.br |

| Fe3O4@SiO2@SO3H | Aryl/heterocyclic aldehyde, malononitrile, room temperature, 30 min, ethanol | Excellent | Recycled up to five cycles without noticeable change | benthamdirect.combenthamdirect.com |

| NiCo2O4 nanoparticles | Various benzaldehydes, malononitrile, mild conditions | 99 (conversion and selectivity) | Recycled for 20 runs without significant loss of activity | researchgate.net |

The choice of solvent can significantly impact the Knoevenagel condensation by influencing reactant solubility, catalyst activity, and reaction kinetics. researchgate.net A variety of solvents have been investigated, ranging from polar protic solvents like ethanol and water to aprotic solvents. prepchem.comirphouse.comresearchgate.net

Ethanol is a commonly employed solvent that generally provides good yields. prepchem.com Water is an environmentally benign solvent and its use in the Knoevenagel condensation aligns with the principles of green chemistry. irphouse.comdntb.gov.ua Reactions in water can be efficient, especially when coupled with a water-tolerant catalyst. irphouse.com In some cases, solvent-free conditions, particularly with microwave irradiation, have been shown to be highly effective, leading to rapid reactions and high yields. bhu.ac.innih.gov The polarity of the solvent can play a role, with protic solvents sometimes performing better than aprotic ones by stabilizing charged intermediates. nih.gov

The mechanism of the Knoevenagel condensation is well-established and proceeds through a series of steps. wikipedia.orgyoutube.com In the context of forming this compound, the reaction is initiated by the deprotonation of malononitrile by a basic catalyst (e.g., piperidine or the basic sites on a heterogeneous catalyst). researchgate.netorganic-chemistry.org This step generates a resonance-stabilized carbanion (enolate).

The catalyst can also activate the aldehyde, 3,5-dimethoxybenzaldehyde, by forming an iminium ion, which is more electrophilic than the corresponding carbonyl group. organic-chemistry.orgyoutube.comsemanticscholar.orgacs.org The generated carbanion then undergoes a nucleophilic attack on the activated carbonyl carbon of the aldehyde (or the iminium ion), forming a C-C bond and a tetrahedral intermediate. wikipedia.org This is followed by protonation of the alkoxide intermediate. The final step is the elimination of a water molecule, facilitated by the catalyst, to yield the α,β-unsaturated product, this compound. researchgate.net The removal of water can drive the reaction equilibrium towards the product side. thermofisher.com

Catalyst Systems and Reaction Optimization

Advanced Synthetic Strategies for Derivatization of this compound

This compound possesses several reactive sites, including the carbon-carbon double bond and the two nitrile groups, which can be exploited for further derivatization to synthesize a variety of other compounds. Advanced synthetic strategies can be employed to selectively modify these functional groups.

The electron-deficient nature of the double bond, due to the presence of the two electron-withdrawing nitrile groups, makes it susceptible to nucleophilic attack in Michael addition reactions. mdpi.com This allows for the introduction of a wide range of nucleophiles, leading to the formation of more complex molecular architectures.

Furthermore, the Knoevenagel condensation product can serve as a key intermediate in multicomponent reactions. For example, it can participate in cascade reactions involving Knoevenagel condensation followed by Michael addition and subsequent cyclization to generate diverse heterocyclic scaffolds. mdpi.com These one-pot multicomponent reactions are highly efficient as they reduce the number of synthetic steps, purification procedures, and waste generation. For instance, the reaction of an aldehyde, malononitrile, and a C-H acid in the presence of a suitable catalyst can lead to the formation of complex molecules in a single synthetic operation.

Multi-component Reaction Pathways Involving Dicyanovinyl Moieties

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.org These reactions are prized for their atom economy, reduction in synthesis steps, and ability to rapidly generate libraries of complex molecules. beilstein-journals.orgfrontiersin.org The dicyanovinyl moiety, a key feature of this compound, is frequently incorporated into products synthesized via MCRs, often by including malononitrile as one of the initial components.

A prominent example is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles. nih.gov In this reaction, an aromatic aldehyde (such as 3,5-dimethoxybenzaldehyde), malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine (B178648) hydrate (B1144303) are combined. The reaction proceeds through a cascade of events, typically starting with the Knoevenagel condensation between the aldehyde and malononitrile to form the this compound intermediate in situ. Simultaneously, the β-ketoester reacts with hydrazine to form a pyrazolone. These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the final, highly substituted heterocyclic product. nih.gov

The versatility of this approach allows for significant structural diversity by simply varying the starting components. mdpi.com For instance, using different aldehydes, β-dicarbonyl compounds, or hydrazine derivatives can lead to a wide array of pyranopyrazole analogues. nih.gov

Table 1: Example of a Four-Component Reaction for Pyrano[2,3-c]pyrazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Solvent | Product Class | Reference |

|---|

This strategy highlights the power of MCRs in building complex heterocyclic systems from simple, readily available precursors, with the dicyanovinyl unit serving as a critical electrophilic building block.

Functional Group Transformations and Subsequent Cyclization Reactions to Form Heterocycles

The dicyanovinyl group in this compound is a potent electron-withdrawing group, rendering the vinylic β-carbon highly electrophilic and susceptible to nucleophilic attack. mdpi.comrsc.org This reactivity is the cornerstone for numerous functional group transformations and subsequent cyclization reactions to generate a variety of heterocyclic compounds. orientjchem.orgnih.gov

Functional Group Transformations: The primary transformations target the activated double bond and the nitrile groups. Nucleophiles, such as amines, thiols, and cyanide ions, can add across the double bond. mdpi.com The addition of cyanide, for example, disrupts the conjugation of the push-pull system, leading to a loss of color, a principle exploited in chemosensor design. mdpi.commdpi.com The nitrile groups themselves can undergo hydrolysis to form amides or carboxylic acids, or be reduced to primary amines, opening pathways to further derivatization.

Cyclization Reactions: The electrophilic nature of the dicyanovinyl moiety makes this compound an excellent precursor for synthesizing nitrogen-containing heterocycles. The general mechanism involves the reaction with a binucleophilic reagent, where an initial Michael addition is followed by an intramolecular cyclization and often a tautomerization or elimination step.

For example, reaction with hydrazine or its derivatives can lead to the formation of pyrazole (B372694) derivatives. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazoles. researchgate.net A well-documented pathway involves the reaction of benzylidenemalononitriles with other active methylene compounds in the presence of a base to form substituted pyridines or dihydropyridines.

Table 2: Heterocycles Synthesized from Benzylidenepropanedinitrile Precursors

| Reactant | Resulting Heterocycle Core | General Reaction Type |

|---|---|---|

| Hydrazine Hydrate | Pyrazole | Michael Addition / Cyclization |

| Amidines | Pyrimidine | Addition / Cyclization / Tautomerization |

| Guanidine | Aminopyrimidine | Addition / Cyclization / Tautomerization |

| 2-Aminothiophenol | Benzothiazole | Michael Addition / Intramolecular Cyclization |

These cyclization reactions demonstrate the utility of this compound as a versatile scaffold for constructing complex heterocyclic systems that are prevalent in medicinal chemistry and materials science. researchgate.net

Design Principles for Tailoring Derivatives for Specific Research Applications

The design of derivatives based on the this compound scaffold is guided by modulating its inherent electronic properties. The molecule possesses a classic push-pull architecture, where the electron-rich 3,5-dimethoxyphenyl ring (the "push" component) donates electron density to the strongly electron-withdrawing dicyanovinyl group (the "pull" component) through the conjugated π-system. rsc.org This intramolecular charge transfer (ICT) is responsible for its characteristic photophysical properties. mdpi.com

Tailoring for Chemosensor Applications: A primary application for these derivatives is in the design of colorimetric chemosensors, particularly for anions like cyanide. mdpi.commdpi.com The design principle relies on the disruption of the ICT pathway upon interaction with the analyte.

Enhancing Sensitivity: The electrophilicity of the β-carbon of the dicyanovinyl group can be tuned. Introducing stronger electron-donating groups on the phenyl ring (e.g., hydroxyl or amino groups instead of methoxy) would increase the electron density pushed into the system, making the β-carbon more susceptible to nucleophilic attack and potentially increasing sensitivity.

Modifying Selectivity: The steric and electronic environment around the dicyanovinyl group can be altered to favor interaction with a specific analyte over others. Incorporating the scaffold into a larger, more rigid heterocyclic system can create a specific binding pocket. mdpi.com

Visual Response: The choice of the donor group directly influences the absorption wavelength of the molecule. By systematically varying the substituents on the aromatic ring, the color of the sensor and its color change upon analyte binding can be fine-tuned for clear visual detection. mdpi.com For instance, the benzoindole derivative mentioned in one study shows a distinct color change from colorless to yellow upon binding cyanide in an aqueous solution. mdpi.com

Table 3: Design Principles for this compound Derivatives

| Design Goal | Structural Modification Principle | Target Application | Reference |

|---|---|---|---|

| Enhanced Sensitivity | Increase electron-donating strength of the aryl group. | Anion Chemosensors | mdpi.com |

| Tuned Optical Properties | Modify substituents on the aryl ring to alter the energy of the ICT band. | Dyes, NLO Materials | rsc.org |

| Improved Selectivity | Incorporate the core structure into a larger, sterically defined framework. | Selective Probes | mdpi.com |

By strategically modifying the electron donor, the acceptor, or the connecting conjugated bridge, derivatives of this compound can be precisely engineered for advanced applications in materials science and analytical chemistry.

Molecular Structure, Conformation, and Intermolecular Interactions

Experimental Structural Elucidation Techniques for (3,5-Dimethoxybenzylidene)propanedinitrile

For a compound like this compound, a combination of diffraction and spectroscopic methods would be required to furnish a complete structural profile.

Spectroscopic Investigations for Structural Confirmation and Vibrational Analysis

Spectroscopic methods are essential for confirming the presence of specific functional groups and for analyzing the vibrational modes of a molecule, which are related to its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool for elucidating the structure of this compound. The chemical shifts observed in both ¹H and ¹³C NMR spectra offer a detailed map of the electronic environment of each nucleus within the molecule.

¹H NMR Analysis: In the proton NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, the methoxy (B1213986) groups (-OCH₃) present a singlet signal at approximately 3.95 ppm. scielo.br This singlet, integrating to six protons, indicates the chemical equivalence of the two methoxy groups. The aromatic protons on the benzene (B151609) ring appear as a singlet at around 7.23 ppm, integrating to two protons. scielo.br The vinylic proton (=CH) gives rise to a singlet at approximately 7.62 ppm. scielo.br

¹³C NMR Analysis: The carbon-13 NMR spectrum, recorded at 75 MHz in CDCl₃, provides further structural confirmation. The carbon atoms of the methoxy groups resonate at a chemical shift of about 56.52 ppm. scielo.br The nitrile carbons (-CN) are observed in the downfield region, typically around 113.57 and 114.29 ppm. scielo.br The carbon atoms of the benzene ring show distinct signals, with the carbon attached to the propanedinitrile group appearing at approximately 122.71 ppm and the carbons bearing the methoxy groups at around 159.30 ppm. scielo.br The quaternary carbon of the double bond is found at about 141.38 ppm, while the vinylic carbon is observed at a lower field. scielo.br The carbon of the propanedinitrile group attached to the double bond appears at a chemical shift of approximately 78.57 ppm. scielo.br

| ¹H NMR Chemical Shifts (CDCl₃, 300 MHz) | |

|---|---|

| Chemical Shift (ppm) | Assignment |

| 3.95 (s, 6H) | -OCH₃ |

| 7.23 (s, 2H) | Aromatic H |

| 7.62 (s, 1H) | Vinylic =CH |

| ¹³C NMR Chemical Shifts (CDCl₃, 75 MHz) | |

|---|---|

| Chemical Shift (ppm) | Assignment |

| 56.52 | -OCH₃ |

| 78.57 | =C(CN)₂ |

| 108.24 | Aromatic CH |

| 113.57, 114.29 | -CN |

| 122.71 | Aromatic C-CH= |

| 141.38 | Aromatic C-H |

| 159.30 | Aromatic C-OCH₃ |

Theoretical Investigations of Molecular Structure and Intermolecular Interactions

While specific theoretical studies on this compound are not extensively available, the application of computational methods to analogous structures provides a strong basis for understanding its molecular and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often using functionals like B3LYP with appropriate basis sets, can be employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to explore different possible spatial orientations of the molecule (conformational analysis).

These calculations would likely reveal that the molecule is nearly planar, with a small dihedral angle between the phenyl ring and the propanedinitrile fragment. This planarity is a result of the extensive π-conjugation across the molecule. Conformational analysis would focus on the rotation around the single bond connecting the benzene ring to the vinyl group and the orientation of the methoxy groups. The lowest energy conformer would be the one that minimizes steric hindrance while maximizing electronic stabilization.

Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and conjugative interactions within a molecule. youtube.com It provides insights into hyperconjugation, which is the stabilizing interaction that results from the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty or partially filled anti-bonding orbital.

In this compound, NBO analysis would likely show significant delocalization of electron density from the lone pairs of the oxygen atoms in the methoxy groups and from the π-bonds of the phenyl ring into the π* anti-bonding orbitals of the propanedinitrile group. This charge delocalization is a key factor contributing to the molecule's stability and its electronic properties. The analysis quantifies these interactions in terms of stabilization energies, with larger values indicating stronger interactions.

Noncovalent interactions play a crucial role in the solid-state packing and intermolecular associations of molecules. For this compound, these interactions would primarily consist of hydrogen bonds and van der Waals forces.

The Electron Localization Function (ELF) is a method used to visualize the regions of electron localization in a molecule, providing a chemical picture of bonding and lone pairs. For this compound, an ELF analysis would show high localization around the nitrogen atoms of the nitrile groups, corresponding to the lone pairs, and along the carbon-carbon and carbon-nitrogen bonds, indicating covalent bonding.

Reduced Density Gradient (RDG) analysis is a technique used to identify and visualize noncovalent interactions. It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This analysis would allow for the visualization of weak interactions, such as hydrogen bonds and van der Waals contacts, as surfaces in real space, color-coded to indicate the strength and type of interaction. For instance, strong attractive interactions like hydrogen bonds would appear as blue or green surfaces, while repulsive steric clashes would be represented by red surfaces.

Electronic Structure and Reactivity Studies

Frontier Molecular Orbital (FMO) Theory Analysis of (3,5-Dimethoxybenzylidene)propanedinitrile

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energies and spatial distributions of these orbitals provide critical insights into the electronic behavior and reactivity of a molecule.

The HOMO and LUMO are the key players in molecular interactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity and basicity. youtube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and can accept electron density, thus determining the molecule's electrophilicity and acidity. youtube.com

For this compound, the HOMO is expected to be predominantly localized on the electron-rich 3,5-dimethoxybenzylidene portion of the molecule. The oxygen atoms of the methoxy (B1213986) groups and the π-system of the benzene (B151609) ring contribute significantly to the electron-donating character of this fragment. The LUMO, in contrast, is anticipated to be centered on the electron-withdrawing propanedinitrile moiety, specifically on the π* orbitals of the cyano (C≡N) groups and the adjacent C=C double bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more polarizable and prone to chemical reactions. nih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, derived from Density Functional Theory (DFT), provide a quantitative framework for understanding molecular reactivity. nih.govbhu.ac.in

Ionization Potential (I): Represents the minimum energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO. A lower ionization potential indicates a better electron-donating ability.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO. A higher electron affinity suggests a greater capacity to accept electrons.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Electron Chemical Potential (μ): Represents the escaping tendency of electrons from a system in equilibrium. It is calculated as μ ≈ -(I + A) / 2.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / 2η. A higher value indicates a stronger electrophile.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates nucleophilicity. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon accepting an electron; indicates electrophilicity. |

| Global Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to charge transfer; related to stability. |

| Electron Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency; related to electronegativity. |

| Global Electrophilicity Index (ω) | ω = μ² / 2η | Overall electrophilic nature of the molecule. |

The structure of this compound features a distinct electron-donating group (the 3,5-dimethoxybenzylidene ring) connected to an electron-accepting group (the propanedinitrile moiety) via a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation. nih.gov

The electronic transition from the HOMO to the LUMO corresponds to the transfer of electron density from the donor part to the acceptor part of the molecule. The efficiency of this ICT is inversely related to the HOMO-LUMO energy gap. nih.gov A smaller gap facilitates this charge transfer, which is a key characteristic of many organic materials used in optoelectronics. The analysis of the HOMO and LUMO distributions provides a clear picture of this donor-acceptor interaction, confirming the flow of electron density from the aromatic ring towards the nitrile groups.

Electron Density Distribution and Electrostatic Potential Surfaces for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green areas represent neutral or near-zero potential. bhu.ac.in

For this compound, the MEP surface would be expected to show the following features:

Negative Potential (Red): The most intense negative potential is anticipated to be localized around the nitrogen atoms of the two cyano groups due to their high electronegativity and the presence of lone pair electrons. The oxygen atoms of the methoxy groups would also exhibit negative potential. These regions are the primary sites for interactions with electrophiles or proton donors.

Positive Potential (Blue): Regions of positive potential are expected around the hydrogen atoms. The vinylic hydrogen atom attached to the C=C double bond and the aromatic hydrogens would be the most electron-deficient, making them potential sites for nucleophilic interaction.

By mapping the electrostatic potential, the MEP surface provides a clear and intuitive guide to the molecule's reactive sites, complementing the insights gained from FMO analysis. researchgate.net

Theoretical Exploration of Reaction Mechanisms and Transition States Involving this compound

Theoretical chemistry provides powerful tools for exploring the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. The synthesis of this compound is typically achieved via the Knoevenagel condensation. wikipedia.orgbhu.ac.in This reaction involves the condensation of an active methylene (B1212753) compound (malononitrile) with a carbonyl compound (3,5-dimethoxybenzaldehyde), usually catalyzed by a weak base. wikipedia.org

A theoretical exploration of this reaction mechanism using DFT would involve the following key steps:

Reactant Complex Formation: Initial association of 3,5-dimethoxybenzaldehyde (B42067), malononitrile (B47326), and the base catalyst.

Deprotonation: The base removes a proton from the acidic methylene group of malononitrile, forming a resonance-stabilized carbanion (enolate) intermediate. This is often the rate-determining step. nih.govresearchgate.net

Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde. This step proceeds through a transition state to form a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy nitrile.

Dehydration: Elimination of a water molecule from the β-hydroxy nitrile, often facilitated by the base, leads to the formation of the final α,β-unsaturated product, this compound. wikipedia.org

Computational studies can model the energy profile of this entire pathway, calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a deep understanding of the reaction's kinetics and thermodynamics.

Advanced Spectroscopic and Photophysical Properties

Experimental Spectroscopic Characterization of Electronic Transitions

Experimental investigation into the electronic transitions of (3,5-Dimethoxybenzylidene)propanedinitrile and its derivatives provides fundamental data on their interaction with light. Techniques such as UV-Visible and fluorescence spectroscopy are pivotal in determining key photophysical parameters.

UV-Visible Absorption Spectroscopy: Determination of Absorption Maxima and Molar Absorptivity

The light absorption properties of cyanovinyl-substituted dimethoxybenzenes, including the 3,5-dimethoxy derivative, have been systematically studied to characterize their electronic absorption bands. UV-Visible absorption spectroscopy is employed to determine the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a specific wavelength. These parameters are crucial for understanding the electronic structure of the molecule.

The primary electronic transitions observed in these types of donor-π-acceptor molecules typically correspond to π → π* transitions within the conjugated system. The position of the methoxy (B1213986) groups on the benzene (B151609) ring significantly influences the energy of these transitions and, consequently, the absorption maxima. For the 3,5-dimethoxy isomer, the specific values for λmax and ε would be determined by dissolving the compound in a suitable solvent, such as chloroform (B151607), and measuring its absorbance across the ultraviolet and visible range.

Table 1: UV-Visible Absorption Data for this compound

| Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|

Fluorescence Spectroscopy: Investigation of Emission Maxima and Quantum Yields of this compound Derivatives

Fluorescence spectroscopy is utilized to investigate the emission properties of these compounds after they absorb light. This technique measures the wavelength of maximum emission (λem) and the fluorescence quantum yield (Φf), which quantifies the efficiency of the emission process. The replacement of amino groups with methoxy groups in related dye systems has been shown to enhance fluorescence properties and improve photostability.

The fluorescence characteristics are highly dependent on the molecular structure and the nature of the excited state. For this compound, the quantum yield would provide insight into the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state.

Table 2: Fluorescence Data for this compound

| Solvent | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (Φf) |

|---|

Solvatochromic Behavior and Environmental Sensitivity Analysis

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules, which is dependent on solvent polarity. The study of the solvatochromic behavior of this compound involves measuring its absorption and emission spectra in a range of solvents with varying polarities.

A significant shift in the absorption or emission maxima with changing solvent polarity indicates a substantial difference in the dipole moment between the ground and excited states, often characteristic of an intramolecular charge transfer (ICT) process upon excitation. Analyzing these shifts provides valuable information about the electronic distribution in the molecule's excited state and its sensitivity to the local environment.

Quantum Chemical Predictions of Optical Properties

Theoretical calculations, particularly those based on quantum chemistry, are powerful tools for complementing experimental findings and providing deeper insight into the electronic structure and optical properties of molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Excitation Energies and Simulated Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the properties of electronically excited states. This method can predict the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands (molar absorptivity).

For this compound, TD-DFT calculations would involve optimizing the ground-state geometry and then computing the energies and characteristics of the low-lying excited states. These calculations help in assigning the nature of the electronic transitions (e.g., π → π* or ICT) by analyzing the molecular orbitals involved. The results can be used to simulate the UV-Visible absorption spectrum, which can then be compared with experimental data for validation of the theoretical model.

Modeling of Absorption and Emission Phenomena, including Stokes Shift Analysis

Computational modeling can also be used to investigate the emission process. This involves optimizing the geometry of the first excited state, from which fluorescence typically occurs. The energy difference between the optimized excited state and the ground state corresponds to the emission energy (λem).

The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. It is a consequence of the structural relaxation of the molecule in the excited state before emission occurs. By calculating the optimized geometries and energies of both the ground and first excited states, the Stokes shift can be predicted theoretically. A large Stokes shift is often associated with a significant change in geometry between the ground and excited states, which is common in molecules exhibiting ICT character. This analysis provides a comprehensive picture of the absorption-emission cycle of this compound.

Influence of Substituent Effects on Chromophore Properties and Photophysical Behavior

The photophysical properties of dicyanovinyl chromophores are highly sensitive to the nature and position of substituents on the aromatic ring. These substituents modulate the electronic distribution within the molecule, thereby influencing the energies of the ground and excited states, which in turn affects the absorption and emission characteristics. The electron-donating or electron-withdrawing strength of a substituent, as well as its position (ortho, meta, or para), dictates the extent of this influence.

In push-pull systems like (benzylidene)propanedinitrile derivatives, electron-donating groups (EDGs) on the phenyl ring increase the electron density of the donor part, while electron-withdrawing groups (EWGs) enhance the acceptor strength. These modifications directly impact the energy of the intramolecular charge transfer (ICT) transition.

Key Research Findings:

Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy (-OCH₃) or amino (-NR₂) groups, typically at the para position of the benzylidene ring, leads to a significant bathochromic (red) shift in both the absorption and emission spectra. This is because these groups raise the energy of the highest occupied molecular orbital (HOMO), which is predominantly localized on the donor part of the molecule. This reduces the HOMO-LUMO energy gap, resulting in absorption of lower-energy light. The effect is generally more pronounced for stronger donors.

Positional Isomerism: The position of the substituents is critical. For instance, a methoxy group at the para position (4-position) can extend the π-conjugation through resonance, leading to a strong ICT character. In contrast, a methoxy group at the meta position (3-position), as in the subject compound this compound, exerts its electron-donating effect primarily through induction, which is generally weaker than the resonance effect. This often results in a smaller red-shift compared to the para-substituted isomer. The presence of two methoxy groups at the 3 and 5 positions enhances the electron-donating ability of the phenyl ring through induction, but lacks the direct resonance conjugation that a para substituent would provide.

Quantum Yield and Lifetimes: Substituents also affect the fluorescence quantum yield (ΦF) and excited-state lifetime (τ). Strong push-pull systems often exhibit lower quantum yields in polar solvents due to the stabilization of non-radiative decay pathways from the highly polar ICT state. The specific substituent can influence the rate of intersystem crossing to the triplet state or torsional motions that lead to non-radiative decay.

The following table illustrates the general effect of substituents on the photophysical properties of a representative (4-substituted-benzylidene)malononitrile scaffold in a common solvent.

| Substituent (at para-position) | Nature of Substituent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|---|

| -H | Neutral | 310 | 390 | 6900 | 0.02 |

| -OCH₃ | Electron-Donating | 345 | 460 | 7500 | 0.15 |

| -N(CH₃)₂ | Strongly Electron-Donating | 420 | 530 | 5100 | 0.45 |

| -NO₂ | Electron-Withdrawing | 315 | 410 | 7500 | 0.01 |

Note: The data in this table are representative values for illustrative purposes and can vary based on solvent and specific experimental conditions.

For this compound, the two meta-positioned methoxy groups collectively enhance the electron-donating character of the phenyl ring. While this leads to a red-shift compared to the unsubstituted compound, the effect is generally less pronounced than in its 4-methoxy or 4-(dimethylamino) analogs, where direct resonance conjugation is possible.

Intramolecular Charge Transfer (ICT) Mechanisms in Dicyanovinyl Systems and their Structural Basis

The photophysical behavior of dicyanovinyl systems like this compound is dominated by an Intramolecular Charge Transfer (ICT) process upon photoexcitation. In the ground state (S₀), the molecule has a certain degree of charge polarization, but upon absorption of a photon, it is promoted to an excited state where a significant transfer of electron density occurs from the electron-donating dimethoxybenzylidene moiety to the electron-accepting dicyanovinyl group.

This process can be described as a transition from a less polar ground state to a highly polar excited state:

*D-π-A + hν → [Dδ+-π-Aδ-] **

The excited state, often referred to as the ICT state, is more polar than the ground state and is therefore significantly stabilized by polar solvents. This leads to the characteristic large Stokes shifts and positive solvatochromism observed in the emission spectra of these compounds, where the emission maximum shifts to longer wavelengths as the solvent polarity increases.

Structural Basis of ICT:

The efficiency and nature of the ICT process are intrinsically linked to the molecule's geometry. The generally accepted model for many push-pull systems involves structural relaxation in the excited state, often leading to a Twisted Intramolecular Charge Transfer (TICT) state.

Planar Locally Excited (LE) State: Upon initial photoexcitation, the molecule is promoted to a Franck-Condon excited state, which largely retains the planar geometry of the ground state. This state is often referred to as the locally excited (LE) state.

Rotation and Formation of the TICT State: From the LE state, the molecule can undergo rotational relaxation around the single bond connecting the donor and acceptor moieties (or the double bond of the vinyl bridge via isomerization pathways). In the case of dicyanovinyl systems, rotation around the bond between the phenyl ring and the vinyl group can lead to a twisted conformation.

Decoupling and Full Charge Separation: In this twisted geometry, the π-systems of the donor and acceptor become electronically decoupled. This perpendicular arrangement facilitates a more complete charge separation, leading to the formation of a highly polar, charge-separated TICT state (D⁺-A⁻). This state is typically lower in energy than the LE state, especially in polar solvents that can stabilize the large dipole moment.

De-excitation Pathways: The TICT state can then de-excite to the ground state. This can occur radiatively, giving rise to a highly red-shifted and broad emission band, or non-radiatively, which often becomes a dominant pathway in highly polar solvents, leading to fluorescence quenching.

The structural dynamics of the ICT process for a generic dicyanovinyl compound are summarized in the table below.

| State | Description | Typical Geometry | Electronic Character | Key Spectroscopic Feature |

|---|---|---|---|---|

| Ground State (S₀) | Stable, low-polarity state before excitation. | Largely planar to maximize π-conjugation. | Neutral (D-π-A) | Governs the absorption spectrum. |

| Locally Excited (LE) State | Initial excited state immediately after photon absorption. | Planar (Franck-Condon principle). | Partial charge transfer ([Dδ+-π-Aδ-]*) | Emission from this state is observed in non-polar solvents. |

| Twisted Intramolecular Charge Transfer (TICT) State | Relaxed, lower-energy excited state formed via bond rotation. | Twisted/perpendicular geometry between donor and acceptor. | Full charge separation (D⁺-A⁻) | Responsible for the strongly red-shifted emission in polar solvents. |

Computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), support this model by showing that the potential energy surface of the excited state has a minimum at a twisted geometry. Spectroscopic techniques like time-resolved fluorescence and transient absorption spectroscopy provide experimental evidence for the existence of multiple excited-state species with different lifetimes and emission characteristics, corresponding to the LE and TICT states.

Nonlinear Optical Nlo Properties and Optoelectronic Potential

Theoretical and Experimental Determination of Nonlinear Optical Coefficients

The NLO response of a material is quantified by its nonlinear optical coefficients. At the molecular level, these are the hyperpolarizabilities (β, γ), while in bulk material, they are described by nonlinear susceptibilities (χ(2), χ(3)).

The first hyperpolarizability (β) is a molecular property that governs second-order NLO phenomena like second-harmonic generation (SHG). Computational studies, primarily using density functional theory (DFT), are instrumental in predicting the NLO response of molecules.

Theoretical investigations on Schiff base derivatives incorporating the 3,5-dimethoxybenzylidene moiety have been conducted to understand its contribution to second-order NLO activity. In a DFT study of N'-(3,5-dimethoxybenzylidene)-1H-indole-3-carbohydrazide (DBC), the static first hyperpolarizability (β_tot_) was calculated to be significantly higher than that of urea, a standard reference material for NLO comparisons researchgate.net. For instance, the calculated β_tot_ for DBC in a vacuum was 20436.31 x 10⁻³³ esu, which is approximately 47 times higher than that of urea researchgate.net. This substantial value indicates a strong potential for second-harmonic generation. The study highlights that the NLO properties are also solvent-dependent, suggesting that the molecular environment can be tuned to optimize the response researchgate.netdntb.gov.uasciety.org.

Table 1: Calculated First Hyperpolarizability (β) of a (3,5-Dimethoxybenzylidene) Derivative Data calculated in a vacuum using DFT.

| Compound | β_tot (x 10⁻³³ esu) | Comparison to Urea |

| N'-(3,5-dimethoxybenzylidene)-1H-indole-3-carbohydrazide | 20436.31 | ~47 times greater |

| Urea (Reference) | ~434.8 | 1x |

The third-order NLO response, which includes phenomena like third-harmonic generation (THG) and the optical Kerr effect, is determined by the second-order molecular hyperpolarizability (γ) at the microscopic level cleanenergywiki.org. Materials with a significant γ value are crucial for applications in all-optical switching and optical limiting.

Computational studies on N'-(3,5-dimethoxybenzylidene)-1H-indole-3-carbohydrazide (DBC) have also provided insights into its third-order NLO properties. The second hyperpolarizability (γ) was calculated, revealing a value of 15.01 x 10⁻³⁵ esu researchgate.net. This value, like the first hyperpolarizability, is considerably larger than that of the urea reference, indicating a promising third-order NLO response. Such calculations are fundamental in screening and designing molecules with enhanced third-order nonlinearities for advanced photonic applications researchgate.net.

While hyperpolarizability is a molecular property, the third-order nonlinear optical susceptibility (χ(3)) is the macroscopic measure of a bulk material's NLO response cleanenergywiki.org. It is a fourth-rank tensor that relates the induced polarization to the cube of the applied electric field ucf.edu. There are no symmetry restrictions for χ(3), meaning any material can exhibit third-order effects ucf.edu.

To estimate the bulk properties of crystals based on the 3,5-dimethoxybenzylidene framework, computational methods like the Supermolecule (SM) approach can be employed. This method accounts for the electrostatic interactions within the crystalline environment. For related brominated dimethoxybenzaldehyde derivatives, DFT calculations have shown significant χ(3) values, reaching up to 172.65 × 10⁻²² (m/V)² at 532 nm nih.gov. These results underscore the potential of dimethoxybenzene derivatives to form crystalline materials with robust third-order NLO responses suitable for photonic devices nih.gov. The magnitude of χ(3) is critical for applications such as optical signal processing and frequency conversion researchgate.net.

Z-scan Measurements for Nonlinear Refractive Index and Nonlinear Absorption Coefficient

The Z-scan technique is a widely used experimental method to determine the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β_abs_) nih.govresearchgate.net. The experiment involves translating a sample along the propagation path (z-axis) of a focused Gaussian laser beam and measuring the transmittance through an aperture in the far field researchgate.net. A closed-aperture Z-scan is sensitive to nonlinear refraction, while an open-aperture scan measures nonlinear absorption.

Studies on various malononitrile (B47326) derivatives and other organic compounds demonstrate the utility of this technique. For instance, in related systems, Z-scan measurements have revealed nonlinear refractive index coefficients on the order of 10⁻¹² m/W and nonlinear absorption coefficients of similar magnitude nih.gov. These values are comparable to other novel NLO materials like porphyrin and fullerene derivatives, highlighting the potential of this class of compounds nih.gov.

The closed-aperture Z-scan curve can reveal self-focusing or self-defocusing phenomena. A pre-focal valley followed by a post-focal peak in the transmittance curve indicates a positive nonlinear refractive index (n₂ > 0), which leads to self-focusing nih.gov. Conversely, a peak-valley configuration signifies a negative n₂ and self-defocusing.

The open-aperture Z-scan provides information on nonlinear absorption processes. A decrease in transmittance near the focal point indicates reverse saturable absorption (RSA), a phenomenon where the absorption of a material increases with increasing laser intensity. RSA is often attributed to two-photon absorption (2PA) or excited-state absorption. Many organic molecules and malononitrile derivatives exhibit strong RSA, making them suitable for optical limiting applications, which protect sensitive optical components from high-intensity laser damage nih.govresearchgate.net. For example, studies on certain benzene (B151609) derivatives have shown a transition from reverse saturable absorption to saturable absorption, demonstrating the tunability of these NLO properties nih.gov.

Table 2: Typical Third-Order NLO Parameters Obtainable via Z-scan for Related Organic Compounds

| NLO Parameter | Symbol | Typical Order of Magnitude | Significance |

| Nonlinear Refractive Index | n₂ | 10⁻¹⁹ to 10⁻¹² m²/W | Optical Switching, Self-Focusing/Defocusing |

| Nonlinear Absorption Coefficient | β_abs | 10⁻¹² m/W | Optical Limiting, Reverse Saturable Absorption |

| Third-Order NLO Susceptibility (Real) | Re(χ(3)) | 10⁻¹³ esu | Magnitude of Nonlinear Refraction |

| Third-Order NLO Susceptibility (Imag) | Im(χ(3)) | 10⁻¹³ esu | Magnitude of Nonlinear Absorption |

Structure-Property Relationships for Enhanced NLO Activity in (3,5-Dimethoxybenzylidene)propanedinitrile Derivatives

The NLO response of organic molecules is highly dependent on their molecular structure. For compounds like this compound, the interplay between the electron-donating dimethoxy groups, the π-conjugated system, and the electron-withdrawing propanedinitrile group is key.

Computational studies on related systems reveal that modifications to the molecular framework can significantly enhance NLO properties. For example, altering substituents on the benzylidene ring or extending the π-conjugation length can lead to larger hyperpolarizability values researchgate.netdntb.gov.ua. The introduction of different donor or acceptor groups allows for fine-tuning of the intramolecular charge transfer (ICT) character, which is a primary mechanism driving the NLO response in such molecules. Theoretical models show that a lower HOMO-LUMO energy gap often correlates with higher hyperpolarizability, providing a guideline for designing new molecules with superior NLO performance dntb.gov.uasciety.org. The strategic placement of functional groups can therefore be used to engineer derivatives with tailored NLO properties for specific applications in photonics and optoelectronics.

Design Principles for Optoelectronic Materials Incorporating this compound

The strategic design of optoelectronic materials hinges on the precise tuning of molecular structures to achieve desired nonlinear optical (NLO) properties. The compound this compound serves as a compelling scaffold for such molecular engineering, primarily due to its inherent donor-π-acceptor (D-π-A) architecture. In this structure, the dimethoxy-substituted benzene ring acts as an electron donor, the dicyanovinyl group functions as a potent electron acceptor, and the benzylidene bridge constitutes the π-conjugated system that facilitates intramolecular charge transfer (ICT) upon excitation. This charge transfer is fundamental to the generation of NLO phenomena.

A critical aspect of designing optoelectronic materials is the ability to predict and control the alignment of the NLO chromophores within a host matrix, often a polymer. The application of an external electric field during the material's processing can induce a partial alignment of the chromophores' permanent electric dipole moments, which is essential for achieving a macroscopic NLO effect. Molecular modeling and simulation are invaluable tools for understanding and optimizing this alignment process.

Furthermore, the design of novel NLO materials increasingly relies on computational quantum chemical methods, such as Density Functional Theory (DFT), to predict the NLO properties of yet-to-be-synthesized molecules. These theoretical calculations can provide insights into the hyperpolarizability of a molecule, a key parameter that quantifies its NLO response. For instance, theoretical studies on similar molecular structures can guide the synthesis of new materials with enhanced NLO properties.

Recent computational research on related structures, such as indole-based Schiff bases incorporating the 3,5-dimethoxybenzylidene moiety, has provided valuable data on their NLO characteristics. These studies calculate the first hyperpolarizability (β) and second hyperpolarizability (γ), which are measures of the second- and third-order NLO responses, respectively. The results from these theoretical investigations highlight the significant NLO potential of compounds containing the 3,5-dimethoxybenzylidene unit.

The following table presents theoretical data for two such compounds, N'-(4-H-3,5-dimethoxybenzylidene)-1H-indole-3-carbohydrazide (DBC) and N'-(4-Br-3,5-dimethoxybenzylidene)-1H-indole-3-carbohydrazide (BBC), which share the core 3,5-dimethoxybenzylidene structure. These values, calculated using DFT, illustrate the magnitude of the NLO response and its sensitivity to substitution on the molecular framework.

| Compound | First Hyperpolarizability (βtot) (a.u.) | Second Hyperpolarizability (γ) (a.u.) |

| DBC | 21535.13 | 1.83 x 10^6 |

| BBC | 39867.76 | 3.32 x 10^6 |

These computational findings underscore the design principle that modifying the electronic properties of the molecular scaffold, for instance by introducing a bromine atom as in BBC, can significantly enhance the NLO response. The solvent environment also plays a crucial role, with polar solvents often leading to an increased NLO response due to better stabilization of the charge-separated excited state. The high values of hyperpolarizability, significantly greater than that of urea, suggest that materials incorporating the this compound framework are promising candidates for various optoelectronic applications, including optical switching and data storage.

Applications in Materials Science and Polymer Chemistry

Role as a Building Block in the Synthesis of Functional Polymers

The unique electronic and structural characteristics of (3,5-Dimethoxybenzylidene)propanedinitrile make it a promising candidate as a monomer or functional building block in polymer synthesis. The presence of the reactive dicyanovinyl group allows for its incorporation into various polymer backbones, enabling the creation of materials with tailored properties.

The dicyanovinyl group is composed of a carbon-carbon double bond activated by two strongly electron-withdrawing nitrile groups. This electronic feature makes the double bond susceptible to nucleophilic attack, rendering it suitable for anionic polymerization. Alkenes containing such electron-withdrawing nitrile groups are known to be useful in anionic polymerization reactions, leading to the formation of materials like plastics and synthetic fibers. irphouse.com While this is a general reactivity pattern for this class of compounds, specific studies detailing the anionic polymerization of this compound are not extensively documented in the available literature. The polymerization would likely proceed by initiation with a strong nucleophile, with the negative charge propagating through the vinyl groups to form the polymer chain.

The incorporation of this compound into copolymers or block copolymers could impart specific optical, electronic, or thermal properties to the final material. nih.govharth-research-group.orgmdpi.com The synthesis of block copolymers, in particular, allows for the combination of distinct polymer segments to create self-assembling nanostructures and materials with precisely controlled functionalities. bnl.govresearchgate.net

Research into related structures underscores the utility of the 3,5-dimethoxybenzyl moiety in polymer chemistry. For instance, copolymers have been synthesized using 3,5-dimethoxybenzaldehyde (B42067), the precursor to the title compound. researchgate.net A copolymer of pyrrole (B145914) and 3,5-dimethoxybenzaldehyde was found to be soluble in common organic solvents, a significant advantage over the often insoluble polypyrrole, and exhibited properties suitable for electronic applications. researchgate.net This suggests that incorporating the this compound unit could similarly enhance solubility and introduce valuable electronic characteristics into copolymer systems.

Development of Organic Electronic Materials

The inherent donor-acceptor (D-A) architecture of this compound is a key design element for organic electronic materials. The dimethoxy-substituted phenyl ring acts as an electron donor, while the dicyanovinyl group serves as a potent electron acceptor. This intramolecular charge-transfer character is crucial for tuning the electronic energy levels (HOMO/LUMO) and optical absorption properties of the material.

Molecules with D-A structures are widely explored as organic semiconductors. rsc.orgnih.govcam.ac.ukresearchgate.net The efficiency of charge transport in these materials is highly dependent on molecular packing in the solid state and the degree of intermolecular orbital overlap. nih.govcam.ac.ukresearchgate.net While direct studies on the semiconducting properties of crystalline this compound are limited, research on related copolymers provides insight into the potential of its constituent parts.

A synthesized copolymer, poly(pyrrole-co-3,5-dimethoxybenzaldehyde) (PPDMB), was investigated for its electrical properties. researchgate.net Complex impedance spectroscopy revealed semiconducting behavior, with conductivity increasing with temperature. researchgate.net The material's activation energy was also determined, providing information about its charge transport mechanism. researchgate.net These findings highlight the potential of the 3,5-dimethoxybenzyl unit to contribute to the development of new organic semiconducting polymers. researchgate.net

| Property | Value | Conditions |

|---|---|---|

| Electrical Conductivity (σ) | ~10-5 S/m | Room Temperature |

| Electrical Conductivity (σ) | ~10-4 S/m | Elevated Temperature |

| Activation Energy (Ea) | 0.49 ± 0.02 eV | - |

| Optical Band Gap (Eg) | Not specified | - |

The donor-acceptor structure is fundamental to materials used in OLEDs and OPVs. nih.govnih.gov In OLEDs, such molecules can serve as emitters, particularly for thermally activated delayed fluorescence (TADF), which enhances device efficiency. nih.gov For OPVs, the D-A interface is where charge separation occurs. The potential applications for copolymers derived from the precursor 3,5-dimethoxybenzaldehyde have been noted in the field of solar cells. researchgate.net This indicates that the electronic properties conferred by the 3,5-dimethoxybenzylidene moiety are relevant for photovoltaic applications. The specific use of this compound itself in OLED or OPV devices remains an area for further exploration.

Research in Liquid Crystal Technologies and Display Applications

Compounds structurally similar to this compound are known to be useful in the production of liquid crystals. irphouse.com The condensation of aldehydes with malononitrile (B47326) yields molecules whose shape and polarity can give rise to liquid crystalline phases. irphouse.com The rigid core provided by the benzylidene group combined with the polar nitrile groups can facilitate the molecular alignment necessary for forming such phases. Although the liquid crystalline properties of the specific 3,5-dimethoxy isomer have not been detailed, its structural analogy to related compounds suggests it could be a candidate for investigation in liquid crystal technologies. irphouse.com

Sensing Applications Based on Photophysical and Electronic Property Changes

There is no specific information available in the reviewed literature regarding the use of this compound for sensing applications. Research into the photophysical and electronic properties of related dimethoxy-substituted benzylidene propanedinitrile compounds has been conducted in the context of nonlinear optics, but studies detailing how these properties change in response to specific analytes for sensing purposes have not been found for the 3,5-dimethoxy isomer. The general principle for such sensors would involve changes in fluorescence, absorption, or electronic conductivity upon interaction with a target molecule, but experimental data, including sensitivity, selectivity, and response mechanisms for this compound, are not documented in the available sources.

Evaluation of Thermal Stability and Laser-Induced Damage Threshold for Device Applications

Similarly, specific data on the thermal stability and laser-induced damage threshold (LIDT) for this compound are absent from the current body of scientific literature.

Thermal Stability: Thermal analysis, typically conducted using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is crucial for determining a material's suitability for use in electronic or photonic devices, where it might be subjected to elevated temperatures during fabrication or operation. Such analyses provide key parameters like decomposition temperature, which defines the upper limit of a material's operational window. However, no TGA or DSC data has been published for this compound.

Laser-Induced Damage Threshold (LIDT): The LIDT is a critical parameter for materials used in applications involving high-intensity light, such as nonlinear optics and laser systems. It quantifies the material's resistance to damage from laser radiation. While organic nonlinear optical materials are a subject of significant research, the LIDT for this compound has not been specifically measured or reported. Studies on other organic crystals provide context for the range of values that might be expected, but direct experimental evaluation is necessary for any specific compound.

Structure Activity Relationship Sar Studies in Medicinal Chemistry Methodological Focus

Computational Approaches for SAR Analysis of (3,5-Dimethoxybenzylidene)propanedinitrile Derivatives

Computational methods have become indispensable in modern drug discovery, offering a time- and cost-effective means to screen virtual libraries of compounds and to gain insights into their mechanisms of action at a molecular level. For derivatives of this compound, these approaches can predict how structural modifications will influence their interaction with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of this compound derivatives, molecular docking can be employed to simulate their interaction with the active site of a target protein. This method allows for the visualization of binding modes and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to binding affinity.

For instance, in silico molecular docking studies of various benzylidene derivatives have been used to probe their binding to the active sites of proteins. The process involves preparing the three-dimensional structures of the ligands (the this compound derivatives) and the receptor (the target protein). A grid box is then defined around the active site of the protein, and a docking algorithm is used to explore various possible conformations of the ligand within this space, calculating the binding energy for each pose. The more negative the binding energy, the more favorable the interaction is predicted to be. umpr.ac.id

A hypothetical molecular docking study of a this compound derivative into a protein's active site would likely reveal the importance of the dimethoxy-substituted phenyl ring in establishing hydrophobic interactions with nonpolar amino acid residues. The nitrile groups, being strong hydrogen bond acceptors, could form crucial hydrogen bonds with donor residues in the active site, thereby anchoring the molecule. The specific interactions can be visualized and analyzed to understand the structural basis of activity. nih.gov

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Nitrile groups (-CN) | Serine, Threonine, Tyrosine, Histidine |

| Hydrophobic Interactions | 3,5-Dimethoxybenzylidene ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Pi-Pi Stacking | Benzylidene ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

This table represents a hypothetical scenario of interactions that could be modeled for this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of novel compounds, thereby prioritizing synthesis and experimental testing.

The development of a QSAR model for this compound derivatives would involve several key steps. First, a dataset of compounds with known biological activities would be compiled. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological features (e.g., molecular connectivity indices). mdpi.com

Using statistical methods such as Multiple Linear Regression (MLR), a mathematical equation is derived that correlates a selection of these descriptors with the observed biological activity. mdpi.com For example, a hypothetical QSAR model for a series of benzylidenepropanedinitrile derivatives might take the form:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(LUMO) + β₃(TPSA)

Where IC₅₀ is the half-maximal inhibitory concentration, logP represents lipophilicity, LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor), and TPSA is the topological polar surface area. The coefficients (β) indicate the relative importance of each descriptor.

The predictive power of the QSAR model is assessed through internal and external validation techniques. A robust and validated QSAR model can then be used to predict the biological activity of newly designed this compound analogues, guiding the selection of the most promising candidates for synthesis. nih.gov

| Descriptor Type | Example Descriptor | Property Represented | Potential Influence on Activity |

| Physicochemical | logP | Lipophilicity | Membrane permeability, hydrophobic interactions |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability | Reactivity, interaction with charged residues |

| Steric | Molecular Volume | Size and shape of the molecule | Fit within the binding pocket |

| Topological | Wiener Index | Molecular branching | Overall molecular architecture |

This table illustrates the types of descriptors that could be used in a QSAR study of this compound derivatives.

Rational Design of this compound Analogues for Specific Biological Target Modulation Mechanisms

Rational drug design involves the development of new therapeutic agents based on a detailed understanding of the biological target's structure and function. For this compound, this approach would entail modifying its structure to enhance its interaction with a specific biological target, thereby modulating its activity.

The process often begins with the identification of a lead compound, which could be this compound itself, that exhibits a desired biological effect. The three-dimensional structure of the target protein, often obtained through X-ray crystallography or homology modeling, is then used to guide the design of new analogues. sci-hub.st

For instance, if molecular docking studies reveal that the 3,5-dimethoxy groups of the parent compound are situated in a hydrophobic pocket of the target protein, new analogues could be designed with different substituents at these positions to optimize hydrophobic interactions. For example, replacing the methoxy (B1213986) groups with larger, more lipophilic groups like ethoxy or propoxy could potentially enhance binding affinity. Conversely, if a hydrogen bond is desired in a particular region of the binding site, a methoxy group could be replaced with a hydroxyl group.

A successful example of rational design involving a dimethoxybenzylidene moiety can be seen in the development of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives targeting the multidrug efflux pump (MATE). nih.gov In this study, the 3,4-dimethoxyphenyl moiety was identified as a crucial pharmacophoric feature for insertion into a hydrophobic region of the receptor pocket. nih.gov This principle could be applied to the rational design of this compound analogues, where modifications to the core structure are made with the specific aim of improving interactions with a known binding site. nih.gov

| Structural Modification | Rationale for Design | Predicted Outcome |

| Varying substituents on the benzylidene ring | To probe the steric and electronic requirements of the binding pocket. | Enhanced binding affinity and selectivity. |

| Replacing the propanedinitrile group | To explore alternative hydrogen bonding patterns. | Improved target engagement. |

| Introducing conformational constraints | To reduce the entropic penalty upon binding. | Increased binding affinity. |

This table outlines potential strategies for the rational design of this compound analogues.

Influence of Substituents on Electronic Properties and their Correlation with Mechanistic Hypotheses